N-phenylnaphthalene-2-carboxamide
Overview
Description
N-phenylnaphthalene-2-carboxamide is an organic compound with the molecular formula C23H15Cl2N3O2. It is a derivative of naphthalene, featuring a phenyl group attached to the second carbon of the naphthalene ring and a carboxamide group at the second position
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as naphthoquinones.
Reduction: Reduction reactions can convert the carboxamide group to an amine, resulting in N-phenylnaphthalene-2-amine.
Substitution: Substitution reactions at the phenyl ring can introduce different functional groups, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: this compound can be oxidized to form naphthoquinones, which are important in dye and pigment synthesis.
Reduction: The reduction product, N-phenylnaphthalene-2-amine, is useful in the synthesis of pharmaceuticals and agrochemicals.
Substitution: Substituted derivatives can be used in the development of new materials and chemical probes.
Scientific Research Applications
N-phenylnaphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-phenylnaphthalene-2-carboxamide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets microbial cell membranes and disrupts membrane integrity.
Anticancer Activity: Inhibits enzymes or signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
N-phenyl-1-naphthylamine: A structural isomer with different chemical and biological properties.
N-phenyl-2-naphthylamine: Another isomer with distinct reactivity and applications.
Properties
IUPAC Name |
N-phenylnaphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17(18-16-8-2-1-3-9-16)15-11-10-13-6-4-5-7-14(13)12-15/h1-12H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQXYRBOXDPXAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427547 | |
Record name | N-phenylnaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70021-83-9 | |
Record name | N-phenylnaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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